9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-[2-(4-METHOXYPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound with a unique structure that combines chromene and oxazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(4-METHOXYPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with 2-hydroxyacetophenone to form a chromene intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final oxazine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
9-[2-(4-METHOXYPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazine ring to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced oxazine compounds, and substituted aromatic derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, 9-[2-(4-METHOXYPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is studied for its potential anti-inflammatory and antioxidant properties. It has shown promise in modulating biological pathways related to inflammation and oxidative stress .
Medicine
The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with specific molecular targets .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 9-[2-(4-METHOXYPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets. It is believed to exert its effects by modulating signaling pathways related to inflammation and cell proliferation. The compound may inhibit key enzymes or receptors involved in these pathways, leading to reduced inflammation and inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2-[2-(4’-hydroxy-phenyl)ethyl]chromone
- 6,7-dimethoxy-2-[2-(4’-methoxy-phenyl)ethyl]chromone
- 5,6-dihydroxy-2-[2-(3’-hydroxy-4’-methoxyphenyl)ethyl]chromone
Uniqueness
Compared to similar compounds, 9-[2-(4-METHOXYPHENYL)ETHYL]-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE stands out due to its unique oxazine ring structure, which imparts distinct chemical and biological properties. This structural feature allows for a broader range of chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
9-[2-(4-methoxyphenyl)ethyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H23NO4/c1-29-20-9-7-18(8-10-20)13-14-27-16-23-24(30-17-27)12-11-21-22(15-25(28)31-26(21)23)19-5-3-2-4-6-19/h2-12,15H,13-14,16-17H2,1H3 |
InChI Key |
HDJRQHMRYNEIQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Origin of Product |
United States |
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